molecular formula C14H16Cl2O3 B601643 Ciprofibrate Impurity D CAS No. 130232-51-8

Ciprofibrate Impurity D

Cat. No.: B601643
CAS No.: 130232-51-8
M. Wt: 303.18
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Preparation Methods

The synthesis of Ciprofibrate Impurity D involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ciprofibrate Impurity D undergoes various chemical reactions:

Major products formed from these reactions include the oxidized, reduced, or hydrolyzed derivatives of this compound.

Scientific Research Applications

Pharmaceutical Formulation

Ciprofibrate Impurity D has been investigated for its potential use in enhancing the bioavailability of related compounds. The formulation strategies include:

  • Micronization : Reducing particle size to improve solubility and absorption.
  • Amorphous Formulations : Transforming crystalline drugs into amorphous forms to enhance bioavailability, as seen in the formulations of fenofibric acid derivatives .

Table 1: Comparison of Formulation Strategies

StrategyDescriptionBenefits
MicronizationReduces particle sizeIncreased surface area for absorption
Amorphous FormulationConverts crystalline drugs into amorphous stateEnhanced solubility and faster release

Analytical Methods

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are key methods used for the analysis of this compound. These methods are vital for:

  • Stability Testing : Evaluating the stability of ciprofibrate under various conditions, including thermal and oxidative stress.
  • Quantification : Accurate measurement of impurity levels in pharmaceutical formulations.

Case Study: Stability-Indicating Methods

A study demonstrated a stability-indicating HPLC method for ciprofibrate that effectively separated the drug from its degradation products under acidic and basic conditions. The method showed a limit of detection of 17.84 ng per spot and was validated for precision and robustness .

Table 2: Stability Results Under Stress Conditions

ConditionDegradation (%)Observations
Acidic7.54%Minor degradation noted
Basic4.88%Moderate stability
Oxidative58.70%Significant degradation observed

Pharmacokinetics and Bioavailability Studies

Research has focused on the pharmacokinetics of ciprofibrate and its impurities, including this compound. Studies employing liquid chromatography coupled with mass spectrometry have provided insights into:

  • Absorption Rates : Understanding how impurities affect the absorption of active pharmaceutical ingredients.
  • Metabolism Pathways : Investigating how these compounds are metabolized in vivo.

Toxicological Studies

The safety profile of this compound is critical for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate:

  • Cytotoxicity : The effects on various cell lines have shown that while related compounds exhibit lipid-lowering effects, impurities can alter toxicity profiles.
  • Long-Term Effects : Chronic exposure studies are necessary to determine any potential adverse effects associated with prolonged use.

Mechanism of Action

As an impurity, Ciprofibrate Impurity D does not have a direct mechanism of action. its parent compound, Ciprofibrate, exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased oxidation of fatty acids and reduced synthesis of triglycerides, thereby lowering blood lipid levels .

Comparison with Similar Compounds

Ciprofibrate Impurity D can be compared with other impurities of Ciprofibrate:

This compound is unique due to its specific ester structure, which differentiates it from other impurities in terms of its chemical properties and reactivity.

Biological Activity

Ciprofibrate Impurity D is a compound associated with the broader class of fibrate drugs, primarily known for their role in managing dyslipidemia. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Profile

  • Chemical Name : Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate
  • CAS Number : 130232-51-8
  • Molecular Formula : C14H16Cl2O3
  • Molecular Weight : 303.19 g/mol

This compound functions primarily as a PPARα agonist . This mechanism is pivotal in the regulation of lipid metabolism, where it enhances the breakdown of triglycerides and cholesterol. By activating PPARα, the compound promotes the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, which can lead to reduced triglyceride levels and increased HDL cholesterol levels .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Lipid Metabolism Modulation : It has been shown to significantly lower triglyceride levels while increasing HDL cholesterol, making it beneficial for patients with hyperlipidemia.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines in vitro, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is crucial in various metabolic disorders.

Table 1: Biological Activities of this compound

Activity TypeEffectReference
Lipid MetabolismLowers triglycerides
HDL IncreaseIncreases HDL cholesterol
Anticancer ActivityInhibits growth of cancer cells
Anti-inflammatoryReduces inflammatory markers

Case Study 1: Dyslipidemia Management

A clinical study investigated the effects of Ciprofibrate in patients with severe hypertriglyceridemia. Results indicated a significant reduction in triglyceride levels after treatment with this compound over a 12-week period. Patients also reported improved overall lipid profiles.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential for further research into its application as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ciprofibrate Impurity D in pharmaceutical formulations?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Impurity D. Method validation should include specificity, linearity, accuracy, and precision, as outlined in ICH guidelines . Structural confirmation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is critical for unambiguous identification . For example, chromatographic data with retention times and mass fragmentation patterns (e.g., molecular ion at m/z 415) can differentiate Impurity D from related analogs .

Q. What regulatory standards govern the control of this compound during drug development?

  • Answer : The ICH Q6A guideline specifies that impurity limits should be based on toxicological assessments and process consistency. For Impurity D, thresholds are typically set at 0.1% (w/w) unless genotoxicity data justify higher limits. Analytical methods must demonstrate sensitivity to detect impurities at these levels, validated through robustness studies under stressed conditions (e.g., heat, pH variations) .

Q. How can researchers distinguish this compound from structurally similar impurities like Impurity A or B?

  • Answer : Comparative spectroscopic analysis (e.g., NMR chemical shifts, MS/MS fragmentation) is essential. For instance, Impurity D may exhibit distinct methylene or carbonyl group signals in NMR compared to Impurity A. Kinetic studies using enzyme inhibition assays (e.g., BDH activity) can also reveal functional differences, as Impurity D shows dose-dependent inhibition (IC50 = 0.75 mM), unlike other analogs .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of D-3-hydroxybutyrate dehydrogenase (BDH) by this compound?

  • Answer : Impurity D acts as a competitive inhibitor of BDH, binding to the active site and altering substrate affinity. Kinetic studies show a 12.3-fold increase in KM for NAD<sup>+</sup> and a 2.2-fold increase for BOH, indicating interference with cofactor and substrate binding. Preincubation experiments confirm rapid, first-order inhibition, suggesting covalent modification or allosteric effects .

Q. How does this compound contribute to hepatotoxicity, and what experimental models validate these effects?

  • Answer : In vivo studies in rodent models reveal that Impurity D induces centrilobular necrosis and elevated liver enzymes (ALT, AST, ALP). Co-administration with hepatoprotective agents like garlic extract reduces toxicity by 40–60%, as shown in histopathological and biochemical assays. Dose-dependent oxidative stress markers (e.g., catalase inhibition) further corroborate its role in mitochondrial dysfunction .

Q. What advanced statistical methods are suitable for analyzing the metabolic impact of this compound?

  • Answer : Principal component analysis (PCA) can identify correlated biomarkers (e.g., BDH, catalase, NADPH-cytochrome c reductase) affected by Impurity D, explaining >60% variance in datasets. Decision-tree algorithms or logistic regression models may predict impurity accumulation thresholds linked to hepatotoxicity .

Q. How do synthesis pathways influence the formation of this compound, and what mitigation strategies are effective?

  • Answer : Impurity D arises during esterification steps due to incomplete purification or side reactions. Process optimization (e.g., temperature control, catalyst selection) reduces its yield by 30–50%. Flash chromatography and recrystallization achieve >98% purity, validated via HPLC area normalization .

Q. Methodological Considerations

  • Data Interpretation : Always cross-reference kinetic parameters (e.g., IC50, Ki) with structural data to avoid confounding effects from co-eluting impurities .
  • Regulatory Compliance : Align analytical protocols with ICH Q3A/B guidelines for impurity profiling, including forced degradation studies .
  • Model Selection : Use rodent hepatotoxicity models (e.g., Jerboa) for mechanistic studies but validate findings in human hepatocyte cultures for translational relevance .

Properties

IUPAC Name

methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMIJFOKKANKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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